REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:12]=[CH:11][NH:10][N:9]=1.IC.[OH-].[Na+].F[C:18]1C=CC=CC=1C1C=CN(C)N=1>CO.[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:9]([CH3:18])[N:10]=[CH:11][CH:12]=1 |f:2.3,6.7|
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Name
|
|
Quantity
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8.62 g
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Type
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reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=NNC=C1
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Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
IC
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Name
|
|
Quantity
|
34 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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133 mL
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Type
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solvent
|
Smiles
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CO
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Name
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Quantity
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0.68 g
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Type
|
catalyst
|
Smiles
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[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)C1=NN(C=C1)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
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Details
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the reaction mixture was stirred to room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The cold bath was then removed
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Type
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ADDITION
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Details
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iodomethane was added (4 mL)
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Type
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STIRRING
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Details
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the reaction mixture was stirred overnight
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Duration
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8 (± 8) h
|
Type
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ADDITION
|
Details
|
More iodomethane (4 mL) and NaOH (aq., 6 N, 20 mL) were added
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Type
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STIRRING
|
Details
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the reaction mixture was stirred overnight
|
Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
It was then concentrated in vacuo not to dryness
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Type
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ADDITION
|
Details
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diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the two layers were separated
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded
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Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.78 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |